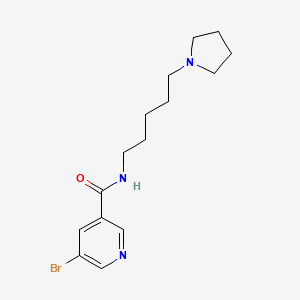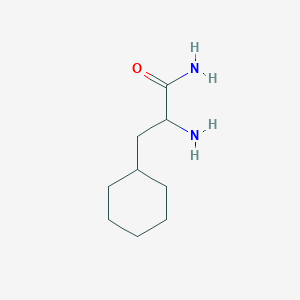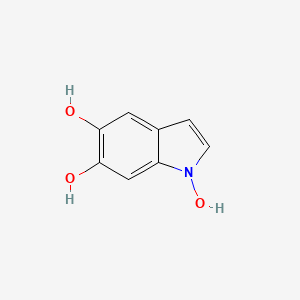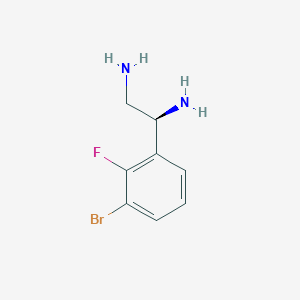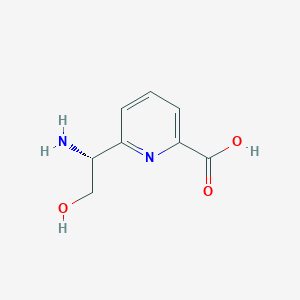![molecular formula C8H5ClN4O3 B13036711 1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one](/img/structure/B13036711.png)
1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one is a heterocyclic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a chloro and nitro substituent at specific positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-3-nitropyrazole with a suitable pyridine derivative under acidic or basic conditions to promote cyclization and formation of the fused ring system . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production .
化学反応の分析
Types of Reactions
1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one undergoes various types of chemical reactions, including:
Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., DMF).
Major Products
Reduction: Formation of 1-(5-Amino-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one.
Substitution: Formation of 1-(5-Chloro-3-amino-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one derivatives.
科学的研究の応用
1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro and chloro substituents play a crucial role in enhancing the binding affinity and specificity of the compound . Additionally, the compound may interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
1-(5-Chloro-3-nitro-1H-pyrazolo[1,5-a]pyrimidin-1-yl)ethan-1-one: Similar structure but different ring fusion pattern.
1-(5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine-1-yl)ethan-1-one: Different position of the nitrogen atom in the pyridine ring.
Uniqueness
1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one is unique due to its specific ring fusion pattern and the presence of both chloro and nitro substituents. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
特性
分子式 |
C8H5ClN4O3 |
|---|---|
分子量 |
240.60 g/mol |
IUPAC名 |
1-(5-chloro-3-nitropyrazolo[3,4-c]pyridin-1-yl)ethanone |
InChI |
InChI=1S/C8H5ClN4O3/c1-4(14)12-6-3-10-7(9)2-5(6)8(11-12)13(15)16/h2-3H,1H3 |
InChIキー |
KFOLUUWOMUVYAR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C2=CN=C(C=C2C(=N1)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13036631.png)
![7-Aminothieno[2,3-c]pyridine-3-carboxylicacid](/img/structure/B13036632.png)


![(1S,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036647.png)


